VU041

Vue d'ensemble

Description

VU041 est un composé chimique connu pour son rôle d'inhibiteur des canaux potassiques rectifieurs entrants chez les moustiques. Il a montré un potentiel significatif dans le contrôle des populations de moustiques en ciblant des canaux potassiques spécifiques chez ces insectes. Ce composé est particulièrement efficace contre le vecteur du paludisme Anopheles gambiae et le vecteur de la dengue/fièvre jaune Aedes aegypti .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir que les transformations chimiques souhaitées se produisent efficacement .

Méthodes de production industrielle : La production industrielle de VU041 impliquerait probablement la mise à l'échelle des méthodes de synthèse en laboratoire à des réacteurs plus grands, garantissant une qualité et un rendement constants. Ce processus nécessiterait des mesures de contrôle de la qualité strictes pour maintenir la pureté et l'efficacité du composé .

Analyse Des Réactions Chimiques

Types de réactions : VU041 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer son activité ou d'altérer ses propriétés pour des applications spécifiques .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant this compound comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions de réaction impliquent souvent des températures, des pressions et des solvants spécifiques pour obtenir les transformations chimiques souhaitées .

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant this compound dépendent des réactifs et des conditions spécifiques utilisés. Ces produits sont généralement des dérivés du composé d'origine, avec des modifications qui améliorent leur activité ou leur stabilité .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme outil pour étudier le fonctionnement et la régulation des canaux potassiques. En biologie, il aide à comprendre les rôles physiologiques des canaux potassiques dans divers organismes. En médecine, this compound est étudié pour son potentiel à développer de nouveaux insecticides qui ciblent les moustiques porteurs de maladies sans nuire aux insectes bénéfiques .

Mécanisme d'action

Le mécanisme d'action de this compound implique l'inhibition des canaux potassiques rectifieurs entrants chez les moustiques. En bloquant ces canaux, this compound perturbe les processus physiologiques normaux des insectes, ce qui conduit à leur incapacitation et à leur mort éventuelle. Les cibles moléculaires de this compound comprennent des canaux potassiques spécifiques qui sont essentiels pour maintenir l'équilibre ionique et le bon fonctionnement des cellules de moustiques .

Applications De Recherche Scientifique

Efficacy Against Mosquito Populations

Research has demonstrated that VU041 is effective against both insecticide-susceptible and resistant strains of mosquitoes. The compound has shown the following characteristics:

- IC50 Values :

The effectiveness of this compound is consistent across different strains, making it a promising candidate for developing new insecticides that can overcome existing resistance mechanisms in mosquito populations .

Study on Blood Meal Processing

A study highlighted the impact of this compound on blood meal processing in mosquitoes. Treated mosquitoes exhibited significant swelling due to impaired kidney function, failing to regulate their volume effectively after feeding. This led to increased mortality rates as they could not manage their physiological needs post-blood meal .

Impact on Fecundity

Another critical finding was the effect of this compound on the reproductive capabilities of mosquitoes. The compound reduced egg-laying after blood feeding, which could have long-term implications for mosquito population control strategies .

Comparative Analysis with Other Compounds

This compound is often compared with other potassium channel inhibitors such as VU730. While both compounds target Kir channels, this compound has demonstrated superior selectivity for mosquito channels over mammalian counterparts, reducing the risk of off-target effects .

| Compound | Target Species | IC50 (μM) | Mammalian Toxicity |

|---|---|---|---|

| This compound | Anopheles gambiae | 2.5 | Low |

| Aedes aegypti | 1.7 | Low | |

| VU730 | Anopheles gambiae | TBD | Minimal |

Mécanisme D'action

The mechanism of action of VU041 involves the inhibition of inward rectifier potassium channels in mosquitoes. By blocking these channels, this compound disrupts the normal physiological processes in the insects, leading to their incapacitation and eventual death. The molecular targets of this compound include specific potassium channels that are crucial for maintaining the ionic balance and proper functioning of mosquito cells .

Comparaison Avec Des Composés Similaires

Composés similaires : Les composés similaires à VU041 comprennent d'autres inhibiteurs des canaux potassiques tels que VU730 et divers analogues développés par des efforts de chimie médicinale .

Unicité : Ce qui distingue this compound des autres composés similaires, c'est sa grande sélectivité pour les canaux potassiques des moustiques par rapport aux canaux des mammifères. Cette sélectivité réduit le risque d'effets hors cible et fait de this compound un candidat prometteur pour le développement de nouveaux insecticides sûrs pour les humains et les insectes bénéfiques .

Activité Biologique

VU041 is a potent small-molecule inhibitor specifically targeting inward rectifier potassium channels (Kir1) in mosquitoes, particularly Anopheles gambiae and Aedes aegypti. Its discovery and characterization have significant implications for mosquito control strategies, especially in combating insecticide resistance.

This compound was identified through high-throughput screening of approximately 26,000 compounds aimed at finding modulators of AnKir1 channel activity. It was found to effectively inhibit AnKir1 and AeKir1 channels with IC50 values of 2.5 μM and 1.7 μM, respectively, while demonstrating minimal inhibition (less than 10%) on mammalian Kir channels at concentrations up to 30 μM . This selectivity is crucial as it allows for targeted mosquito control without adversely affecting non-target species, such as beneficial insects like honeybees.

Toxicity and Efficacy

This compound exhibits significant toxicity to both adult female mosquitoes and larvae. In laboratory studies:

- Adult Mosquitoes : Topically applied this compound resulted in impaired renal function, leading to reduced fecundity. Treated mosquitoes showed an inability to regulate fluid volume after blood meals, indicated by sustained abdominal swelling due to inhibited urination . This effect was consistent across insecticide-susceptible and resistant strains.

- Larvae : this compound demonstrated larvicidal properties, with mortality rates exceeding 50% within 48 hours at a concentration of 100 μM. The compound's efficacy was enhanced in elevated ambient osmolality conditions (NaCl and KCl), suggesting that Kir channels play a critical role in larval osmoregulation .

Fecundity Studies

In controlled experiments, female mosquitoes treated with this compound laid significantly fewer eggs compared to controls. For instance, after a blood meal, the number of eggs laid by this compound-treated An. gambiae was markedly lower than those treated with a control compound (VU937) or untreated .

In Vivo Diuresis Assays

In vivo assays were conducted to assess the diuretic capacity of treated mosquitoes. Results showed that this compound reduced fluid excretion by approximately 51% compared to controls, confirming its role in disrupting renal function during blood meal processing .

Environmental Impact Assessments

Studies have indicated that this compound's selective toxicity toward mosquitoes suggests a reduced risk of developing resistance compared to conventional insecticides that affect all life stages of the mosquito. This characteristic may lead to more sustainable mosquito control strategies that minimize ecological disruption .

Research Findings Summary

| Parameter | This compound | Control (VU937) |

|---|---|---|

| Adult Mosquito IC50 | 2.5 μM (An. gambiae) | N/A |

| Larval Mortality at 48h | >50% | <10% |

| Egg Laying Reduction | Significant | No significant change |

| Diuretic Capacity Reduction | ~51% | N/A |

Propriétés

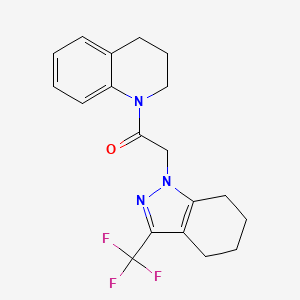

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O/c20-19(21,22)18-14-8-2-4-10-16(14)25(23-18)12-17(26)24-11-5-7-13-6-1-3-9-15(13)24/h1,3,6,9H,2,4-5,7-8,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAGRCZUELSZFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CC(=O)N3CCCC4=CC=CC=C43)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.